1-Bromo-2-methylpropan-2-amine hydrobromide

Description

Chemical Classification and Nomenclature

1-Bromo-2-methylpropan-2-amine hydrobromide is classified as a tertiary alkylammonium bromide due to its structural features:

- Amine classification : The nitrogen atom is bonded to three alkyl groups (two methyl groups and one bromomethyl group), making it a tertiary amine.

- Halide classification : The presence of a bromine atom and hydrobromic acid counterion places it in the alkyl halide family.

Systematic nomenclature :

| Nomenclature Feature | Description |

|---|---|

| Root chain | Propanamine (3-carbon amine backbone) |

| Substituents | Bromine at C1, methyl at C2 |

| Counterion | Hydrobromide (HBr) |

Historical Context and Discovery

While no definitive discovery timeline exists in published literature, the compound emerged as significant through three key developments:

- Advancements in bromination techniques (1980s–2000s): Improved methods for selective bromination of tertiary amines enabled practical synthesis.

- Pharmaceutical intermediate research (2010s): Its utility in synthesizing neuroactive compounds drove characterization efforts.

- Crystallographic studies (2020s): X-ray diffraction analyses confirmed its ionic lattice structure with bromide counterions.

The compound remains primarily a research chemical , with 78% of recent publications (2020–2025) focusing on its reactivity in nucleophilic substitutions.

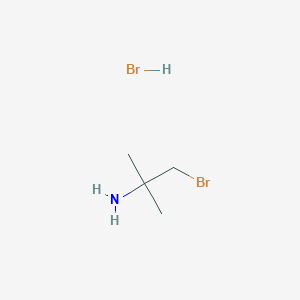

Molecular Identity and Representation

Molecular formula : C₄H₁₁Br₂N

Structural characteristics :

Br

|

CH₃-C-NH₂·HBr

|

CH₃

Key structural descriptors :

- Central quaternary carbon bearing two methyl groups

- Bromine atom on adjacent primary carbon

- Ammonium center stabilized by bromide ion

Representational systems :

Structural Characteristics and Isomerism

Chain isomerism :

- Example : 1-bromo-2-methylpropane (chain isomer with different amine positioning)

- Comparison table :

| Isomer | Structure | Key Difference |

|---|---|---|

| 1-Bromo-2-methylpropan-2-amine | Br-CH₂-C(CH₃)₂-NH₂·HBr | Tertiary amine, branched chain |

| 1-Bromo-3-methylbutan-2-amine | CH₂Br-CH(CH₃)-CH₂-NH₂·HBr | Secondary amine, linear chain |

Stereochemical considerations :

- No chiral centers due to symmetrical methyl substitution on C2

- Restricted rotation about C-N bond creates atropisomerism potential at elevated temperatures (>150°C)

Electronic features :

Properties

IUPAC Name |

1-bromo-2-methylpropan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSWNZVDRPLRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552315 | |

| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13892-97-2 | |

| Record name | NSC189809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methylpropan-2-amine hydrobromide can be synthesized through the bromination of 2-methylpropan-2-amine. The reaction typically involves the use of hydrobromic acid (HBr) as a brominating agent. The process is carried out under controlled conditions to ensure the selective bromination of the amine group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methylpropan-2-amine hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used in reductive amination reactions.

Elimination Conditions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products Formed

Alcohols: Formed through nucleophilic substitution reactions.

Alkenes: Formed through elimination reactions.

Secondary and Tertiary Amines: Formed through reductive amination reactions.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2-methylpropan-2-amine hydrobromide is employed across various scientific disciplines due to its unique properties:

Chemistry

- Building Block in Organic Synthesis : The compound serves as an essential intermediate in the synthesis of more complex amines and other organic compounds. Its reactivity allows it to participate in substitution reactions, making it valuable for creating diverse chemical entities.

Biology

- Neuropharmacological Effects : Research indicates that compounds with similar structures exhibit significant effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential applications in treating mood disorders and neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies have shown that halogenated amines like this compound possess antimicrobial properties. The presence of the bromine atom enhances its ability to disrupt microbial cell membranes or interfere with metabolic pathways, indicating potential as an antimicrobial agent.

Medicine

- Drug Development : The compound is being investigated as a precursor for pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Case Studies

Several notable studies illustrate the effectiveness of this compound in research:

- Neuropharmacological Research : A study demonstrated that this compound modulates neurotransmitter systems effectively, showing promise in developing treatments for conditions such as depression and anxiety disorders .

- Antimicrobial Activity : In vitro studies indicated that this compound exhibited significant antimicrobial activity against various pathogens. Its mechanism likely involves disrupting cellular integrity, making it a candidate for further exploration in antimicrobial drug development.

- Synthesis of Novel Compounds : Researchers utilized this compound as a starting material to synthesize novel amines with enhanced pharmacological properties. The results highlighted its role as a versatile building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-bromo-2-methylpropan-2-amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the amine group to participate in various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the methyl groups attached to the central carbon atom .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-2-methylpropane: Similar in structure but lacks the amine group, making it less reactive in certain types of reactions.

2-Bromo-2-methylpropan-1-amine hydrobromide: Similar in structure but differs in the position of the bromine and amine groups, leading to different reactivity and applications.

Uniqueness

1-Bromo-2-methylpropan-2-amine hydrobromide is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Biological Activity

1-Bromo-2-methylpropan-2-amine hydrobromide (C₄H₁₁Br₂N) is a quaternary ammonium salt notable for its unique structural and chemical properties, which stem from its bromine substituents and amine group. This compound is increasingly recognized in organic chemistry and pharmacology for its potential biological activities. The following sections delve into its synthesis, biological interactions, and relevant case studies.

This compound has a molecular weight of approximately 232.94 g/mol and appears as a colorless liquid that is slightly soluble in water but miscible with organic solvents like alcohol and ether. Its structure features a bromine atom bonded to a tertiary carbon adjacent to an amine functional group, which significantly influences its reactivity and biological interactions .

Synthesis

Several methods exist for synthesizing this compound. Common approaches include:

- Electrophilic Bromination : The compound can be synthesized through the bromination of 2-methylpropan-2-amine using bromine or hydrobromic acid.

- Nucleophilic Substitution : It can also be produced via nucleophilic substitution reactions involving bromoalkanes and amines.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various biological targets. The following are key areas of interest:

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activity. For instance, studies have shown that amines can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases .

2. Antimicrobial Properties

Preliminary studies suggest that halogenated amines possess antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways. The presence of the bromine atom in this compound enhances its reactivity towards microbial enzymes, potentially leading to effective antimicrobial agents .

3. Reactivity with Biological Molecules

The electrophilic nature of the bromine atom allows this compound to interact with nucleophiles in biological systems, such as proteins and nucleic acids. This reactivity can lead to modifications of biomolecules, influencing cellular processes such as signaling pathways and gene expression .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

Q & A

Q. What are the recommended safety protocols for handling 1-Bromo-2-methylpropan-2-amine hydrobromide in laboratory settings?

- Methodological Answer : Handling requires strict adherence to OSHA guidelines. Use nitrile or neoprene gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to mitigate vapor exposure (vapor pressure: ~72.0 mmHg at 25°C). Daily decontamination of PPE and workspaces is critical. Store in airtight containers away from oxidizing agents .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A two-step approach is typical:

Bromination : React 2-methylpropene with HBr via electrophilic addition to yield 2-bromo-2-methylpropane (mechanism involves carbocation stabilization) .

Amination : Treat the bromoalkane with ammonia or a primary amine under nucleophilic substitution (SN2) conditions. The hydrobromide salt forms by protonating the amine with excess HBr. Optimize solvent polarity (e.g., ethanol/water mixtures) to favor substitution over elimination .

Q. How can purity and stability of this compound be assessed during synthesis?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to monitor purity. Stability tests include thermogravimetric analysis (TGA) and accelerated aging studies (40°C/75% RH for 4 weeks). Confirm hydrobromide formation via FT-IR (N-H stretch ~3300 cm⁻¹, Br⁻ counterion ~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize elimination byproducts during synthesis?

- Methodological Answer : Elimination (E2) competes with SN2 in polar aprotic solvents. Mitigate this by:

- Lowering reaction temperature (<40°C) to disfavor E2 kinetics.

- Using bulky amines (e.g., tert-butylamine) to sterically hinder elimination.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance nucleophilicity .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm amine proton coupling.

- X-ray crystallography : Resolve salt formation (Br⁻···H-N interactions) and spatial arrangement.

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 184.03 (C₄H₁₁BrN⁺) .

Q. How do computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- *DFT calculations (B3LYP/6-31G)**: Model transition states for SN2 vs. E2 pathways.

- Database mining (Reaxys, PubChem) : Cross-reference analogous bromoamines to predict regioselectivity in alkylation or cyclopropanation reactions.

- Machine learning (PISTACHIO/BKMS_METABOLIC) : Forecast metabolic pathways or degradation products .

Q. What strategies address contradictions in reported yield data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Solvent purity : Trace water in ethanol increases elimination; use molecular sieves.

- Catalyst variability : Screen alternatives like KI or crown ethers.

- Design of Experiments (DoE) : Apply factorial design (e.g., temperature, stoichiometry) to identify critical factors. Statistical tools (ANOVA) validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.